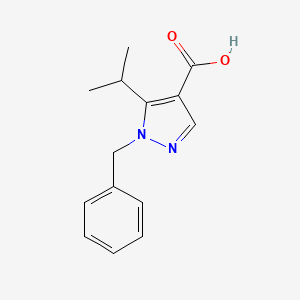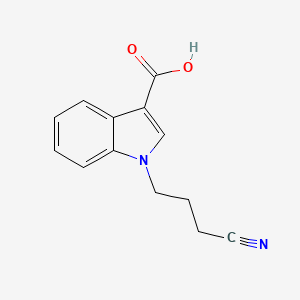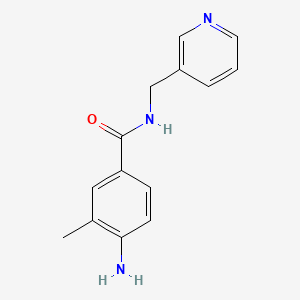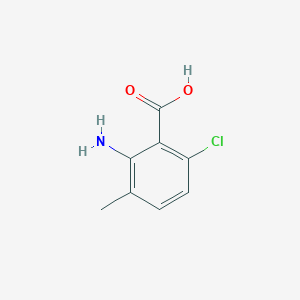
1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Functionalization and Derivatization
Researchers have investigated the functionalization reactions of pyrazole-carboxylic acid derivatives, revealing their potential in creating a wide range of compounds. For instance, the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and its acid chloride with 2,3-diaminopyridine have been explored, leading to the formation of compounds with potential pharmacological activities (Yıldırım, Kandemirli, & Demir, 2005). These studies demonstrate the synthetic versatility of pyrazole-carboxylic acids in accessing a variety of functionalized molecules.
Synthesis of Novel Compounds
The synthesis of novel compounds using pyrazole derivatives has been a significant area of research. Experimental and theoretical studies have been conducted on the formation of 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives, showcasing the utility of pyrazole-carboxylic acids in synthesizing compounds with potential biological activities (Yıldırım, Kandemirli, & Akçamur, 2005).
Pharmacological Applications
Some pyrazole derivatives have been studied for their potential pharmacological applications. For example, a series of 5-(biphenyl-4-ylmethyl)pyrazoles have been synthesized and evaluated as potent angiotensin II antagonists, indicating the relevance of pyrazole derivatives in developing new therapeutic agents (Almansa et al., 1997). These findings highlight the importance of pyrazole derivatives in medicinal chemistry and drug development.
Material Science Applications
In materials science, pyrazole derivatives have been explored for their potential as non-linear optical (NLO) materials. Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been synthesized and evaluated for their optical nonlinearity, identifying compounds with significant NLO properties suitable for optical limiting applications (Chandrakantha et al., 2013). This research underscores the potential of pyrazole derivatives in developing materials with specialized optical properties.
Eigenschaften
IUPAC Name |
1-benzyl-5-propan-2-ylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-10(2)13-12(14(17)18)8-15-16(13)9-11-6-4-3-5-7-11/h3-8,10H,9H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJUAONMSYCAKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=NN1CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-{[Benzyl(methyl)carbamoyl]amino}propanoic acid](/img/structure/B1517180.png)


amine](/img/structure/B1517185.png)


![Ethyl 2-[benzyl(ethyl)amino]acetate](/img/structure/B1517188.png)



